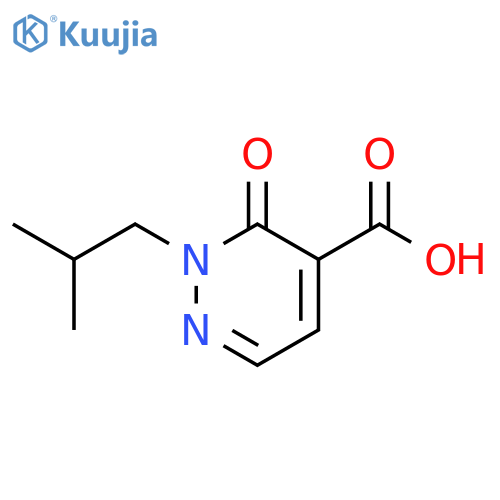Cas no 1443289-17-5 (2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

1443289-17-5 structure
商品名:2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS番号:1443289-17-5
MF:C9H12N2O3
メガワット:196.203182220459
CID:5170255
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Isobutyl-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
- インチ: 1S/C9H12N2O3/c1-6(2)5-11-8(12)7(9(13)14)3-4-10-11/h3-4,6H,5H2,1-2H3,(H,13,14)
- InChIKey: OHKYLCLBZFKBKL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC(C)C)N=CC=C1C(O)=O
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-250MG |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 250MG |
¥ 1,537.00 | 2023-04-06 | |
| Chemenu | CM391442-10g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 10g |
$1772 | 2023-03-07 | |
| Chemenu | CM391442-500mg |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 500mg |
$457 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-100mg |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 100mg |
¥963.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-10g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 10g |
¥11636.0 | 2024-04-24 | |
| Ambeed | A385168-1g |
2-Isobutyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 98% | 1g |
$856.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-10G |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 10g |
¥ 11,635.00 | 2023-04-06 | |
| Chemenu | CM391442-1g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 1g |
$572 | 2023-03-07 | |
| Chemenu | CM391442-5g |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95%+ | 5g |
$1265 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6558-100MG |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
1443289-17-5 | 95% | 100MG |
¥ 963.00 | 2023-04-06 |
2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1443289-17-5 (2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443289-17-5)2-(2-methylpropyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):770.0